3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
Description
3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a benzofuran-derived compound featuring an acetamido substituent at the 3-position of the benzofuran core and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group linked via a carboxamide bond. Its molecular formula is inferred as C₁₉H₁₆N₂O₅, with a calculated molecular weight of 352.34 g/mol.
Properties
IUPAC Name |
3-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11(22)20-17-13-4-2-3-5-14(13)26-18(17)19(23)21-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODECJTFVFIVYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzofurans, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans or tetrahydrobenzofurans.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Dihydrobenzofurans, tetrahydrobenzofurans, and other reduced derivatives.
Substitution: Substituted benzofurans with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: In biological research, 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antibacterial, antifungal, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or medicinal outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest structural analog identified is 3-(2-chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS 888465-77-8, molecular formula C₁₉H₁₅ClN₂O₅ ), which differs by the substitution of the acetamido group with a 2-chloroacetamido moiety. Key comparative insights are outlined below:
Structural and Physicochemical Differences
| Property | Target Compound | Similar Compound |
|---|---|---|
| IUPAC Name | 3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide | 3-(2-chloroacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
| Substituent at C3 | Acetamido (-NH-CO-CH₃) | 2-Chloroacetamido (-NH-CO-CH₂Cl) |
| Molecular Formula | C₁₉H₁₆N₂O₅ | C₁₉H₁₅ClN₂O₅ |
| Molecular Weight | 352.34 g/mol | 386.78 g/mol |
| CAS Number | Not available | 888465-77-8 |
- Substituent Effects : The chloroacetamido group introduces a chlorine atom and an additional CH₂ unit compared to the acetamido group. This increases the molecular weight by ~34.44 g/mol and introduces a polar, electronegative halogen atom.
Biological Activity
3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C20H22N2O6
- Molecular Weight: 386.4 g/mol
- CAS Number: 315188-81-9
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition:
- Antioxidant Activity:
- Anti-inflammatory Effects:
Case Study 1: Inhibition of Glucosylceramide Synthase
A study investigated the effects of various inhibitors on GCS activity. This compound was tested alongside other known inhibitors. The results indicated that this compound effectively reduced glucosylceramide levels in vitro at low micromolar concentrations, supporting its potential use in therapeutic applications for Gaucher disease .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, treatment with the compound resulted in significant improvements in neuronal survival and function. The study highlighted its role in reducing oxidative stress markers and enhancing cell viability under conditions mimicking neurodegenerative diseases such as Alzheimer’s .
Case Study 3: Anti-inflammatory Activity
Research focused on the anti-inflammatory properties of the compound demonstrated a reduction in the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests a promising role for the compound in managing inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
